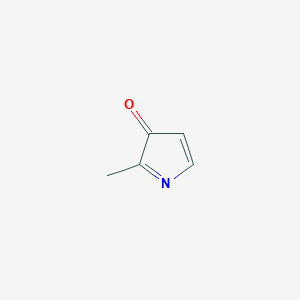

2-Methyl-3H-pyrrol-3-one

Description

Structure

3D Structure

Properties

CAS No. |

922179-94-0 |

|---|---|

Molecular Formula |

C5H5NO |

Molecular Weight |

95.10 g/mol |

IUPAC Name |

2-methylpyrrol-3-one |

InChI |

InChI=1S/C5H5NO/c1-4-5(7)2-3-6-4/h2-3H,1H3 |

InChI Key |

MGCWHJYYVJQALX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 3h Pyrrol 3 One and Its Derivatives

Classical and Contemporary Approaches to Pyrrol-3-one Ring Construction

The construction of the pyrrol-3-one ring can be achieved through a variety of classical and contemporary synthetic methods. These approaches offer different advantages in terms of efficiency, substrate scope, and the ability to introduce specific substituents.

Intramolecular Cyclization Reactions for Pyrrol-3-one Formation

Intramolecular cyclization is a fundamental and widely employed strategy for the formation of the pyrrol-3-one ring. This approach typically involves the cyclization of a linear precursor containing both the nitrogen atom and the requisite carbon framework.

A notable example is the base-catalyzed intramolecular cyclization of α-aminoacetylenic ketones. For instance, 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one was synthesized in a 75% yield through this method. researchgate.net The starting aminoacetylenic ketone is itself prepared via a cross-coupling reaction of propargylamines. researchgate.net Similarly, the treatment of α-aryl(hetaryl)aminoacetylenic ketones with bases like potassium hydroxide (B78521) or diethylamine (B46881) leads to the formation of 1,2,5-triaryl(hetaryl)-1,2-dihydro-3H-pyrrol-3-ones in yields up to 93%. researchgate.netresearchgate.net This method allows for the introduction of diverse aromatic and heteroaromatic substituents at the 1, 2, and 5 positions of the pyrrolone scaffold. researchgate.net

Another approach involves the thermal cyclization of acetylenic enamines, which can be generated in situ from readily available enynones and primary amines. This transition-metal-free method provides regioselective access to 4-aryl-2-(trimethylsilylmethylene)-1,2-dihydro-3H-pyrrol-3-ones in good to excellent yields with short reaction times. nih.gov Furthermore, indium(III)-catalyzed intramolecular cyclization of homopropargyl azides offers a pathway to substituted pyrroles, demonstrating the versatility of metal-catalyzed cyclization strategies. nih.gov The hydroamination of 3-butynamine derivatives using palladium or gold catalysts also leads to the formation of non-aromatic 2,3-dihydropyrroles through an intramolecular 5-endo-dig cyclization. rsc.orgnih.gov

The nature of the protecting group on the nitrogen atom can significantly influence the success of cyclization, as seen in the Hurd-Mori reaction for the synthesis of pyrrolo[2,3-d] researchgate.netnih.govnih.govthiadiazole-6-carboxylates. nih.gov An electron-withdrawing protecting group on the pyrrolidine (B122466) precursor was found to give superior yields in the thiadiazole ring closure. nih.gov

Multi-component Reactions for Pyrrol-3-one Scaffolds

Multi-component reactions (MCRs) have emerged as powerful tools for the synthesis of complex heterocyclic scaffolds like pyrrol-3-ones in a single, convergent step. These reactions offer high atom economy and procedural simplicity.

The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that have been successfully applied to the one-pot synthesis of pyrrolones. nu.edu.kzresearchgate.net The Ugi four-component reaction (U-4CR) typically involves an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to produce a bis-amide. nih.govnih.gov The mechanism proceeds through the formation of an imine, which is then attacked by the isocyanide and subsequently the carboxylate, followed by a Mumm rearrangement. nih.govnih.gov A three-component version (U-3CR) is also possible, where water acts as the nucleophile in the absence of a carboxylic acid. nih.gov

The Passerini reaction, the first discovered isocyanide-based MCR, involves an aldehyde or ketone, an isocyanide, and a carboxylic acid to form α-hydroxy carboxamides. mdpi.com A protocol for the one-pot synthesis of pyrrolones involves an initial Ugi or Passerini reaction followed by a triethylamine-promoted cycloisomerization. nu.edu.kz These MCRs allow for the rapid generation of diverse compound libraries by varying the starting materials. nih.gov

Other MCRs for the synthesis of pyrrole (B145914) derivatives include a catalyst- and solvent-free, three-component synthesis of tetrasubstituted pyrroles from a primary amine, dialkyl acetylenedicarboxylate, and β-nitrostyrene. organic-chemistry.org Additionally, a one-pot, three-component domino reaction of (E)-3-(2-nitrovinyl)-indoles, isatins, and chiral polycyclic α-amino acids has been developed for the green synthesis of novel polycyclic pyrrolidine-fused spirooxindoles. researchgate.net

Transition Metal-Catalyzed Synthetic Routes to Pyrrol-3-ones

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including pyrrol-3-ones, by enabling novel bond formations and reaction pathways. Palladium and rhodium are among the most frequently employed metals in these transformations.

Palladium-catalyzed reactions are particularly versatile. A one-pot synthesis of 1,2,5-trisubstituted-1,2-dihydro-3H-pyrrol-3-ones involves a Pd/Cu-catalyzed cross-coupling of propargylamines with aromatic acyl chlorides, followed by a base-induced cyclization. researchgate.net This sequence can be performed in a one-pot fashion. researchgate.net Palladium catalysis is also crucial in domino reactions for the synthesis of highly functionalized 3H-pyrrolo[2,3-c]quinolin-4(5H)-ones from 4-alkynyl-3-bromoquinolin-2(1H)-ones and amines. acs.org Furthermore, palladium-catalyzed cascade reactions initiated by C(sp3)–H functionalization represent a powerful approach for constructing various heterocycles. mdpi.com

Rhodium catalysts are also highly effective in pyrrole and pyrrolone synthesis. Rhodium(III)-catalyzed reactions of allylamines with alkenes can generate pyrrole derivatives through a process involving chelation-assisted C–H bond activation and N-annulation. acs.orgfigshare.com In another example, α-imino rhodium carbenoids, generated from 1-sulfonyl 1,2,3-triazoles, undergo a [3+2] cycloaddition with ketene (B1206846) silyl (B83357) acetals to afford 3-pyrrolin-2-ones. nih.gov Rhodium(III)-catalyzed intramolecular annulation of o-alkynyl amino aromatic ketones provides a route to pyrrolo[1,2-a]quinolines. nih.gov The synthesis of pyrroles from dienyl azides can be catalyzed by either rhodium or zinc compounds. organic-chemistry.org

Other transition metals such as gold, silver, and copper also find application in pyrrole synthesis. For instance, gold(I) catalysis enables the efficient synthesis of N-protected pyrroles from N-protected 5-aminopent-2-yn-1-ol. organic-chemistry.org Silver catalysts are used in the cyclization of α-amino allenes to yield pyrrolines. acs.org

| Catalyst System | Reactants | Product Type | Ref. |

| Pd/Cu | Propargylamines, Acyl Chlorides | 1,2,5-Trisubstituted-1,2-dihydro-3H-pyrrol-3-ones | researchgate.net |

| Rh(III) | Allylamines, Alkenes | Pyrrole derivatives | acs.orgfigshare.com |

| Rh(II) | 1-Sulfonyl-1,2,3-triazoles, Ketene Silyl Acetals | 3-Pyrrolin-2-ones | nih.gov |

| Au(I) | N-protected 5-aminopent-2-yn-1-ol | N-protected pyrroles | organic-chemistry.org |

| Ag(I) | α-Amino allenes | Pyrrolines | acs.org |

Stereoselective and Enantioselective Syntheses of Pyrrol-3-one Derivatives

The development of stereoselective and enantioselective methods for the synthesis of pyrrol-3-one derivatives is of great importance, as the biological activity of chiral molecules is often dependent on their stereochemistry.

An organocatalytic, highly enantioselective [6+2]-cycloaddition of 2-methide-2H-pyrroles with aryl acetaldehydes has been developed to produce densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols with good yields and high enantio- and diastereoselectivity. nih.gov This reaction is catalyzed by a chiral BINOL-derived phosphoric acid. nih.gov

Another approach involves a divergent, enantioselective synthesis of 1H- and 3H-pyrroles and bicyclic imidazolines through a silver- or phosphorus-catalyzed [3+2] cycloaddition of allenoates with activated isocyanides. thieme-connect.com This method allows for the rapid synthesis of complex, enantioenriched heterocycles. thieme-connect.com Additionally, an asymmetric gold-ligand cooperative catalysis can transform chiral or achiral propargylic sulfonamides into chiral 3-pyrrolines with excellent diastereoselectivity for the 2,5-cis isomers and good diastereoselectivity for the 2,5-trans isomers. organic-chemistry.org

A CpxRhIII-catalyzed enantioselective alkenyl C-H functionalization/[4+1] annulation of acryl amides and allenes provides access to enantioenriched α,β-unsaturated-γ-lactams (2H-pyrrol-2-ones) bearing a quaternary stereocenter with excellent selectivity. researchgate.net

One-Pot and Domino Reaction Sequences in Pyrrol-3-one Synthesis

One-pot and domino (or cascade) reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single reaction vessel without the isolation of intermediates. This approach reduces waste, saves time, and can lead to the rapid construction of complex molecules from simple starting materials.

An efficient one-pot synthesis of 1,2,5-trisubstituted-1,2-dihydro-3H-pyrrole-3-thiones has been developed through the successive treatment of propargylamines with acyl chlorides and sodium sulfide (B99878). researchgate.net Similarly, the synthesis of 1,2,5-tri(het)aryl-1,2-dihydro-3H-pyrrol-3-ones can be achieved in a one-pot manner by the consecutive treatment of propargylamines with acyl chlorides and a base. researchgate.netresearchgate.net A one-pot, two-step process for preparing pyrrole compounds from 2,5-dimethylfuran (B142691) has also been reported, involving an acid-catalyzed ring-opening followed by a Paal-Knorr reaction with a primary amine. nih.gov

Domino reactions are also prevalent in pyrrolone synthesis. A palladium-catalyzed domino reaction of 4-alkynyl-3-bromoquinolin-2(1H)-ones with amines leads to highly functionalized 3H-pyrrolo[2,3-c]quinolin-4(5H)-ones. acs.org A new methodology for the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones is based on a domino C-N coupling/hydroamination reaction of alkynylated uracils with anilines. nih.gov Furthermore, a Hantzsch-type domino process involving the cyclization of N-arylbromomaleimides with aminocrotonic acid esters provides a route to polyfunctional hexahydropyrrolo[3,4-b]pyrroles. nih.gov

Advanced Synthetic Strategies for Substituted Pyrrol-3-one Systems

Advanced synthetic strategies for constructing substituted pyrrol-3-one systems often leverage modern catalytic methods and novel reaction cascades to achieve high levels of complexity and efficiency. These approaches enable the synthesis of diverse and highly functionalized pyrrolone derivatives that may be difficult to access through more traditional methods.

One such advanced strategy is the iodine-DMSO-mediated cascade cyclization of β-ketosulfoxonium ylides and β-enaminone derivatives. This metal-free approach allows for the synthesis of quaternary-carbon-centered 2-hydroxy-pyrrol-3(2H)-ones through the formation of one C-C and one C-N bond in a single reaction under mild conditions. researchgate.net

Another innovative method is the synthesis of pyrroles through the rhodium(III)-catalyzed reaction of allylamines and alkenes, which proceeds via a chelation-assisted C-H bond activation and N-annulation. figshare.com This strategy has been applied to the synthesis of the pharmaceutical agent Zomepirac. figshare.com

Furthermore, the development of novel multi-component reactions continues to be a key area of advancement. For example, a microwave-promoted, catalyst-free, and solvent-free MCR of 3-formylchromones, amines, and paraformaldehyde has been developed to produce 5H-chromeno[2,3-d]pyrimidin-5-one derivatives. researchgate.net

Synthesis from Propargylamines and Acyl Chlorides

A notable method for the construction of pyrrole derivatives involves the reaction of propargylamines with acyl chlorides. This approach provides a versatile entry into polysubstituted pyrroles. A one-pot, three-component synthesis has been developed for stable pyrrole-tailored selones, specifically 1,2,5-trisubstituted-1,2-dihydro-3H-pyrrole-3-selones, utilizing propargylamines, acyl chlorides, and elemental selenium. rsc.org This reaction proceeds by first forming aminoacetylenic ketones, which then react with elemental selenium to yield the target compounds in up to 75% yield. rsc.org The stability of the resulting selones is attributed to the incorporation of the C=Se bond into the π-system of the 3H-pyrrole ring, which facilitates charge transfer from the nitrogen to the selenium atom. rsc.org

Propargylation reactions, in general, are a convenient method for synthesizing homopropargylic alcohols from aldehydes or ketones. nih.gov The use of propargyl derivatives as synthetic intermediates is a broad and active area of research. nih.govsemanticscholar.org For instance, the controlled dilithiation of propargyl bromide can generate a propargyl dianion equivalent, which reacts with acid chlorides to produce bis-homopropylic alcohols with high regioselectivity. nih.gov

Application of Tosylmethyl Isocyanides (TosMICs) in Pyrrole and Pyrrol-3-one Synthesis

Tosylmethyl isocyanide (TosMIC) is a versatile C1 synthon that has found widespread application in the synthesis of various heterocycles, including pyrroles. organic-chemistry.orgorganic-chemistry.org The Van Leusen pyrrole synthesis, a [3+2] cycloaddition reaction, is a prominent method that utilizes TosMIC and its derivatives to react with electron-deficient alkenes under basic conditions. nih.gov This reaction is advantageous due to its operational simplicity, the ready availability of starting materials, and the broad substrate scope. nih.gov

The mechanism of the Van Leusen reaction involves the deprotonation of TosMIC by a base to form a carbanion. This carbanion then attacks the α,β-unsaturated compound, followed by an intramolecular [3+2] cycloaddition and subsequent elimination of the tosyl group to afford the pyrrole ring. nih.gov TosMIC is a stable, odorless solid, making it a convenient reagent in organic synthesis. nih.govenamine.net Its utility extends to the synthesis of a wide range of nitrogen-containing five-membered heterocycles. nih.gov The dense functionality of TosMIC, with its isocyano group, acidic α-carbon, and sulfonyl leaving group, contributes to its rich and multifaceted chemistry. organic-chemistry.org

Oxidation and Rearrangement of Pyrrole Precursors to Pyrrol-3-ones

The synthesis of pyrrol-3-ones can be achieved through the oxidation of pyrrole precursors. For instance, Δ³-pyrrolinones can be obtained by the oxidation of pyrrole during a process known as sulfoxide (B87167) electrophilic sulfenylation (SES). orientjchem.org This method can yield the desired pyrrolinone with only small amounts of the isomeric Δ⁴ isomer. orientjchem.org

Another approach involves the thermal cyclization of acetylenic enamines, which are generated in situ from readily available enynones and primary amines. This transition-metal-free method provides access to 4-aryl-2-(trimethylsilylmethylene)-1,2-dihydro-3H-pyrrol-3-ones. nih.gov The reaction is characterized by its high regioselectivity, short reaction times (1-2 hours), and straightforward workup, leading to good to excellent isolated yields of the single product. nih.gov Furthermore, flavor precursors of methyl 2-methyl-5-formylpyrrole-3-carboxylate have been synthesized through a multi-step process involving cyclization, oxidation, alkylation, reduction, and esterification, starting from glucosamine (B1671600) hydrochloride and methyl acetoacetate. researchgate.net

Construction of Fused Heterocyclic Systems Incorporating the Pyrrol-3-one Core

The pyrrole nucleus is a constituent of many fused heterocyclic systems with diverse biological activities. researchgate.net The synthesis of these fused systems often involves multi-step sequences. For example, fused heteroarylprolines have been prepared from 4-oxo-N-(PhF)proline benzyl (B1604629) ester through two different routes. nih.gov One pathway involves allylation and Wacker oxidation to form a 1,4-dione, which is then converted to a pyrroloproline, a pyrrolopyrrole, or a pyridazinoproline. nih.gov The second approach utilizes an aldol (B89426) condensation with N-(Boc)-α-amino aldehydes followed by acid-catalyzed cyclization to yield pyrroloprolines with various substituents. nih.gov

The synthesis of 2H-pyrrolo[3,4-c]quinolines has been accomplished using a TosMIC reaction to prepare nitroarylpyrrylcarboxylic esters. researchgate.net Subsequent reduction of the nitro group with Fe-AcOH leads to an intramolecular cyclization to form the fused quinolinone system. researchgate.net Fused heterocyclic compounds of the pyrrolo[1,2-b]pyridazine (B13699388) class are also known for their biological potential and are synthesized through methods such as 1,3-dipolar cycloaddition. umfcd.ro

Green Chemistry Principles in Pyrrol-3-one Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrrol-3-ones, to develop more environmentally friendly processes.

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. beilstein-journals.orgpensoft.net The synthesis of novel pyrrolo[2,3-b]pyrrole (B13429425) derivatives has been successfully achieved using microwave irradiation. nih.gov For example, the reaction of 2-(bis(ethylthio)methylene)malononitrile with aniline (B41778) under microwave conditions can be a key step in the synthesis of these fused systems. nih.gov

Microwave irradiation has also been employed in the intramolecular cyclocondensation of 2-amino acid-derived enamines to produce 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones in good yields (55–86%). mdpi.com A comparative study of conventional and microwave-assisted approaches for the synthesis of tetra-substituted pyrroles demonstrated that the microwave strategy significantly reduced the reaction time from 3 hours to 4-6 minutes while increasing the yield. beilstein-journals.org

Solvent-Free and Aqueous Medium Reaction Conditions

The use of environmentally benign solvents, such as water, or the complete elimination of solvents are key tenets of green chemistry. The synthesis of pyrrole derivatives has been successfully carried out in aqueous media. For instance, a DABCO-promoted reaction of phenacyl bromides, pentane-2,4-dione, and amines in water provides a convenient and eco-friendly method for the synthesis of C- and N-substituted pyrroles. scirp.org An efficient one-pot, three-component synthesis of 3-pyrrolin-2-ones has also been reported in aqueous media at room temperature without the need for a catalyst. figshare.com

Solvent-free synthesis offers several advantages, including safer and more environmentally friendly processes with simpler execution and often higher yields. researchgate.net A solvent-free, three-component synthesis of 2,4,5-trisubstituted-1H-pyrrol-3-ol type compounds has been developed from L-tryptophan by heating equimolar mixtures of alkyl 2-aminoesters, 1,3-dicarbonyl compounds, and potassium hydroxide. nih.gov Similarly, 2-hydroxynaphthyl pyrroles have been synthesized under solvent-free conditions by the condensation of benzaldehyde, β-naphthol, and a pyrrolyl benzamide (B126) in the presence of a catalytic amount of citric acid or trichloroacetic acid. uctm.edu

Chemical Reactivity and Transformation Studies of 2 Methyl 3h Pyrrol 3 One Systems

Elucidation of Reaction Mechanisms and Pathways

Understanding the mechanistic underpinnings of reactions involving the 2-Methyl-3H-pyrrol-3-one core is fundamental to harnessing its synthetic potential. This section explores the investigations into its cyclization, rearrangement, and tautomeric equilibria.

The synthesis of the pyrrol-3-one ring system often involves intramolecular cyclization processes. For instance, the thermal cyclization of acetylenic enamines, generated in situ from enynones and primary amines, provides a regioselective route to 2,4-disubstituted-1,2-dihydro-3H-pyrrol-3-ones. This reaction proceeds with high regioselectivity and efficiency.

Rearrangement reactions of pyrrol-3-one systems are also of significant interest. While specific mechanistic studies on this compound are not extensively detailed in the available literature, related pyrrole (B145914) derivatives are known to undergo various rearrangements. For example, the synthesis of pyrrolizine-bridged bipyrroles from the acid-catalyzed condensation of pyrrole with diketones involves a series of steps including the formation of a carbonium ion followed by intramolecular nucleophilic substitution.

Further research into the specific cyclization and rearrangement pathways of this compound would provide deeper insights into its reactivity and could unveil novel synthetic methodologies.

Pyrrol-3-one systems can exist in tautomeric equilibrium with their corresponding 3-hydroxypyrrole (1H-pyrrol-3-ol) isomers. The position of this equilibrium is influenced by factors such as substitution patterns, solvent, and temperature.

A study involving the synthesis of 2,4,5-trisubstituted-1H-pyrrol-3-ol-type compounds highlighted the tautomeric conversion from a 3H-pyrrol-3-one intermediate. Density functional theory (DFT) calculations demonstrated a preference for the formation of the aromatic 1H-pyrrol-3-ol tautomer. This preference is driven by the gain in aromatic stabilization. The final tautomeric conversion is often facilitated by the potential for intramolecular hydrogen bonding between the hydroxyl group at the C3 position and a substituent at the C4 position of the pyrrole ring semanticscholar.org.

The keto-enol tautomerism is a critical aspect of the chemistry of these systems, as the different tautomers can exhibit distinct reactivity profiles. For instance, the enol form, 1H-pyrrol-3-ol, possesses a more aromatic character and may undergo different types of electrophilic substitution reactions compared to the keto form, 3H-pyrrol-3-one.

Derivatization and Functionalization Strategies of the Pyrrol-3-one Nucleus

The pyrrol-3-one core can be chemically modified through various derivatization and functionalization strategies to generate a diverse array of compounds with tailored properties.

Common electrophilic substitution reactions for pyrroles include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation. These reactions typically proceed through a two-step mechanism involving the attack of the electrophile by the pi-system of the pyrrole ring to form a carbocation intermediate, followed by deprotonation to restore aromaticity ekb.egmasterorganicchemistry.com. For the this compound system, electrophilic attack would be expected to occur at the positions not occupied by the methyl or oxo groups.

Nucleophilic substitution reactions on the pyrrol-3-one ring are less common due to the electron-rich nature of the pyrrole system. However, the presence of the electron-withdrawing carbonyl group can activate adjacent positions for nucleophilic attack under certain conditions. For instance, N-alkyne-substituted pyrrole derivatives can undergo intramolecular nucleophilic cyclization semanticscholar.org. Additionally, the azadiene system of 3H-pyrroles can react with nucleophiles, although it is generally considered to be of low reactivity unless activated by electron-withdrawing groups researchgate.net.

Bipyrroles and oligopyrroles are important structural motifs in many natural products and functional materials. The pyrrol-3-one nucleus can potentially serve as a building block for the synthesis of these larger systems. One common strategy for forming bipyrroles is through the oxidative coupling of pyrrole monomers. For example, the use of phenyliodine bis(trifluoroacetate) in the presence of bromotrimethylsilane (B50905) can mediate the oxidative coupling of pyrroles to selectively form α-linked bipyrroles acs.org.

Utility of Pyrrol-3-ones as Key Building Blocks in Advanced Organic Synthesis

Pyrrol-3-ones are recognized as versatile and valuable building blocks in organic synthesis due to their inherent reactivity and the presence of multiple functional groups. semanticscholar.orgorientjchem.org Their multifunctional nature allows for a variety of stereoselective transformations. semanticscholar.orgorientjchem.org

These heterocyclic systems are key intermediates in the synthesis of a wide range of more complex molecules, including natural products and biologically active compounds. semanticscholar.orgorientjchem.org For example, pyrrole-based enaminones, which can be derived from pyrrol-3-one precursors, are used in the synthesis of indolizines and pyrrolo[1,2-a]pyrazines, compounds that have shown potent antifungal activity orientjchem.org.

The ability to introduce various substituents onto the pyrrol-3-one ring through the derivatization strategies discussed earlier further enhances their utility as building blocks. This allows for the systematic modification of the physical, chemical, and biological properties of the final target molecules. The development of efficient synthetic routes to functionalized pyrrol-3-ones continues to be an active area of research, driven by their potential applications in medicinal chemistry and materials science.

Computational and Theoretical Chemistry of 2 Methyl 3h Pyrrol 3 One Systems

Quantum Chemical Calculations for Structural and Electronic Characterization

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 2-Methyl-3H-pyrrol-3-one at the molecular level. These methods allow for a detailed exploration of the molecule's electronic structure and stability.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For pyrrole (B145914) derivatives, DFT calculations, often employing functionals like B3LYP, are instrumental in determining optimized molecular geometries, bond lengths, and bond angles. These calculations help in understanding the stability of different isomers and conformers. The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Theoretical studies on various pyrrole substitutes have demonstrated the utility of DFT in predicting their electronic properties and relative stabilities. By introducing different functional groups to the pyrrole ring, it is possible to modulate the HOMO and LUMO energy levels and, consequently, the energy gap. These computational approaches are cost-effective for studying the physical properties of molecules and can guide the design of new materials with desired electronic characteristics.

Table 1: Representative DFT-Calculated Electronic Properties of a Substituted Pyrrole System

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| Energy Gap (LUMO-HOMO) | 4.4 eV |

| Dipole Moment | 3.5 D |

| Note: The values presented are illustrative for a generic substituted pyrrole and are meant to represent typical outputs from DFT calculations. |

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to study the excited states of molecules. This method is particularly valuable for predicting spectroscopic properties, such as UV-Vis absorption spectra. By calculating the excitation energies and oscillator strengths, TDDFT can help in the interpretation of experimental spectra and provide insights into the electronic transitions occurring within the molecule. For chiral molecules, TDDFT can also be employed for chiroptical analysis, predicting circular dichroism (CD) spectra which are essential for determining the absolute configuration of enantiomers. Theoretical studies on various organic dyes have successfully used TD-DFT to determine their UV-Vis spectra and predict their potential as materials for organic solar cells. growingscience.com

Computational Elucidation of Reaction Mechanisms and Kinetics

Computational chemistry plays a vital role in mapping out the potential energy surfaces of chemical reactions, thereby elucidating their mechanisms. For reactions involving this compound, DFT calculations can be used to locate transition states and calculate activation energies. This information is crucial for understanding the kinetics of a reaction and predicting the feasibility of different reaction pathways. Theoretical investigations into reaction mechanisms, such as those involving radical species, utilize computational methods to predict rate constants over a range of temperatures using theories like the transition state theory. researchgate.net

Structure-Energy Relationships and Conformational Analysis

The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure. Conformational analysis of this compound can be performed using computational methods to identify the most stable conformers and the energy barriers between them. By systematically rotating a molecule's rotatable bonds and calculating the corresponding energy, a potential energy surface can be generated. This analysis is crucial for understanding how the molecule might behave in different environments. Studies on similar heterocyclic systems have shown that even small changes in molecular structure can lead to significant differences in interaction energies and stability.

Table 2: Illustrative Conformational Energy Profile

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) |

| 0 | 5.2 |

| 60 | 1.5 |

| 120 | 3.8 |

| 180 | 0.0 (Global Minimum) |

| 240 | 3.8 |

| 300 | 1.5 |

| Note: This table represents a hypothetical energy profile for a key dihedral angle in a pyrrole derivative, illustrating the concept of conformational analysis. |

In Silico Screening and Molecular Docking Studies for Predictive Interactions

In silico screening and molecular docking are powerful computational techniques used to predict the binding affinity and mode of interaction between a small molecule (ligand) and a macromolecular target, typically a protein. These methods are extensively used in drug discovery to identify potential drug candidates. For this compound and its derivatives, molecular docking can be used to screen large libraries of compounds against a specific biological target to identify those with the highest predicted binding affinity. mdpi.comnih.govnih.gov The docking process involves predicting the preferred orientation of the ligand within the active site of the protein and estimating the strength of the interaction, often expressed as a docking score. These studies can provide valuable insights into the structure-activity relationships of a series of compounds and guide the design of more potent and selective inhibitors. mdpi.comiajpr.com

Spectroscopic Characterization and Structural Elucidation of Pyrrol 3 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D HMBC, HSQC, COSY, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, including pyrrol-3-one derivatives. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide detailed information about the carbon-hydrogen framework.

¹H and ¹³C NMR Spectroscopy

¹H NMR spectroscopy reveals the chemical environment of protons, their multiplicity (splitting patterns), and their relative numbers (integration). For a compound like 2-Methyl-3H-pyrrol-3-one, one would expect distinct signals for the methyl group protons, the methylene (B1212753) protons (CH₂), and the vinyl proton (CH). The chemical shifts (δ) are influenced by the electron-withdrawing effect of the neighboring carbonyl and imine functionalities.

¹³C NMR spectroscopy provides information on the different carbon environments in the molecule. Signals for the carbonyl carbon, the sp²-hybridized carbons of the double bond, the sp³-hybridized carbon of the methylene group, and the methyl carbon are expected at characteristic chemical shift ranges.

Interactive Data Table: Typical ¹H and ¹³C NMR Chemical Shifts for Substituted Pyrrol-3-one Rings

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

| C=O (Ketone) | - | 190 - 205 | Position can vary with substitution. Quaternary carbon, no attached protons. |

| C=C (Vinyl C) | 6.0 - 7.5 | 120 - 150 | Chemical shift is dependent on substituents on the double bond. |

| C=N (Imine C) | - | 150 - 170 | Quaternary carbon in the case of 2-substituted derivatives. |

| CH₂ (Ring) | 3.5 - 4.5 | 40 - 60 | Protons adjacent to the nitrogen and/or carbonyl group. |

| CH (Ring) | 5.5 - 7.0 | 90 - 120 | Vinyl proton chemical shift is influenced by ring electronics. |

| N-H | 7.5 - 9.0 | - | Often a broad singlet; position is solvent and concentration dependent. |

| C-CH₃ | 2.0 - 2.5 | 10 - 25 | Methyl group attached to the pyrrole (B145914) ring. |

Note: The chemical shifts are approximate and can vary based on the specific substitution pattern and the solvent used.

2D NMR Spectroscopy

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (³J-coupling). scribd.comemerypharma.com It is used to map out proton-proton networks within the molecule, for example, to confirm the connectivity between the vinyl proton and the methylene protons in a pyrrol-3-one ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹J-coupling). scribd.comsdsu.edu This allows for the unambiguous assignment of carbon resonances based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²J, ³J, and sometimes ⁴J-coupling). scribd.comsdsu.edu HMBC is particularly valuable for identifying quaternary carbons (like the carbonyl and C=N carbons) and for connecting different spin systems separated by heteroatoms or non-protonated carbons. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. science.gov This is essential for determining stereochemistry and the three-dimensional conformation of the molecule by observing through-space correlations.

By combining these 1D and 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to the definitive elucidation of the constitution of pyrrol-3-one derivatives. science.govemerypharma.com

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. uobasrah.edu.iq For pyrrol-3-one derivatives, the IR spectrum is dominated by characteristic absorption bands corresponding to the vibrations of its key functional groups.

The most prominent feature in the IR spectrum of a pyrrol-3-one is the strong absorption band due to the carbonyl (C=O) group stretching vibration, which typically appears in the range of 1680-1720 cm⁻¹. The exact position of this band can be influenced by ring strain and conjugation. Other significant absorptions include those for the C=C double bond and the C-N bond within the heterocyclic ring. acgpubs.orgorientjchem.org

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) | Intensity |

| N-H | Stretch | 3200 - 3400 | Medium, often broad |

| C-H (sp²) | Stretch | 3000 - 3100 | Medium to weak |

| C-H (sp³) | Stretch | 2850 - 3000 | Medium |

| C=O (Ketone) | Stretch | 1680 - 1720 | Strong, sharp |

| C=C | Stretch | 1620 - 1680 | Medium to weak |

| C-N | Stretch | 1180 - 1360 | Medium |

The presence of these characteristic bands provides strong evidence for the pyrrol-3-one core structure. For instance, the IR spectrum of certain pyrrole derivatives shows absorption bands corresponding to the N-H group in the pyrrole ring and the C=O group of an amide. researchgate.netnih.gov The vibrational state of bonds in the pyrrole monomer, such as N-H in-plane stretching and C-C in-ring stretching, can be observed and change during analysis. researchgate.net

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce structural information from its fragmentation pattern. scienceready.com.au

For a compound like this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula by determining the elemental composition.

The molecular ions are often unstable and break down into smaller, characteristic fragment ions. chemguide.co.uk The analysis of these fragmentation patterns provides valuable structural information. For 2-substituted pyrrole derivatives, fragmentation pathways are significantly influenced by the side-chain substituents. nih.gov Common fragmentation pathways for pyrrolinones may include the loss of small neutral molecules like CO, H₂O, or cleavage of side chains. orientjchem.orgnih.gov

Interactive Data Table: Plausible Mass Spectrometry Fragments for this compound

| Fragment Structure | m/z Value (Nominal) | Plausible Loss from Molecular Ion |

| [C₅H₅NO]⁺ (Molecular Ion) | 95 | - |

| [C₄H₅N]⁺ | 67 | Loss of CO |

| [C₄H₂O]⁺ | 66 | Loss of H and HCN |

| [C₃H₃]⁺ | 39 | Further fragmentation |

Note: The fragmentation pattern is predictive and would need to be confirmed by experimental data.

The stability of the resulting carbocations and radicals often dictates the most favorable fragmentation pathways. uni-saarland.de For example, the loss of a methyl group (a difference of 15 m/z) or an ethyl group (a difference of 29 m/z) are common fragmentation patterns that can help identify these substituents on a molecule. youtube.com

Chiral High-Performance Liquid Chromatography (HPLC) and Electronic Circular Dichroism (ECD) for Absolute Stereochemical Assignment

For pyrrol-3-one derivatives that are chiral, determining the absolute configuration of the stereogenic centers is a critical aspect of their characterization. A powerful combination for this purpose is chiral High-Performance Liquid Chromatography (HPLC) coupled with Electronic Circular Dichroism (ECD) spectroscopy.

Chiral HPLC is used to separate the enantiomers of a racemic mixture. nih.govnih.gov This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation.

Once the enantiomers are separated, their absolute configuration can be determined using ECD. ECD measures the differential absorption of left and right circularly polarized light, a property exhibited by chiral molecules. The resulting ECD spectrum is a unique fingerprint for a specific enantiomer.

To assign the absolute configuration (R or S), the experimental ECD spectrum is compared with theoretical spectra generated by quantum chemical calculations, such as Time-Dependent Density Functional Theory (TDDFT). researchgate.net A match between the experimental spectrum of an isolated enantiomer and the calculated spectrum for a specific configuration (e.g., the R-configuration) allows for the unambiguous assignment of its absolute stereochemistry. researchgate.netnih.gov This combined HPLC-ECD approach has been successfully applied to determine the absolute configuration of chiral 1,2-dihydrochromeno[2,3-c]pyrrol-3(3aH)-one derivatives. researchgate.net

Biological Research and Mechanistic Insights of Pyrrol 3 One Scaffolds

In Vitro Cellular and Molecular Interaction Studies

Pyrrol-3-one derivatives and related pyrrole-based compounds have demonstrated significant antiproliferative potential across a diverse range of human cancer cell lines. nih.govnih.gov Studies indicate that their cytotoxic effects are dose- and time-dependent. nih.gov For instance, certain synthetic pyrrole (B145914) derivatives have shown potent activity against colon (LoVo), breast (MCF-7), and ovarian (SK-OV-3) cancer cell lines. nih.gov Similarly, pyrazole-linked pyrrole derivatives have exhibited promising activity against leukemia, colon, and breast cancer cell lines, with GI₅₀ values ranging from 0.27 to 1.36 μM. alphasense.com

One study highlighted two specific chalcone-pyrrole derivatives, 5a and 5c , which showed remarkable antiproliferative effects against renal cancer cell line UO-31. alphasense.com Further testing revealed their potency against leukemia (HL-60, RPMI-8226), colon (KM-12), and breast (BT-549) cancer cell lines. alphasense.com In another investigation, a series of pyrrolo[2,3-d]pyrimidine derivatives were evaluated against breast (MCF-7), cervical (HeLa), and colon (HT-29) cancer cell lines, with some compounds showing IC₅₀ values as low as 4.01 µM against the colon cancer line. mdpi.com The antiproliferative effects are often associated with the induction of cell cycle arrest and apoptosis. researchgate.netnih.gov

| Compound Class | Cancer Cell Line | Activity Metric | Reported Value (µM) | Source |

|---|---|---|---|---|

| Pyrrolo[2,3-d]pyrimidine-imine | HT-29 (Colon) | IC₅₀ | 4.01 | mdpi.com |

| Pyrrolo[2,3-d]pyrimidine-imine | HT-29 (Colon) | IC₅₀ | 4.55 | mdpi.com |

| Chalcone-Pyrrole (5a) | HL-60 (Leukemia) | GI₅₀ | <0.27 | alphasense.com |

| Chalcone-Pyrrole (5a) | BT-549 (Breast) | GI₅₀ | 1.36 | alphasense.com |

| Chalcone-Pyrrole (5c) | RPMI-8226 (Leukemia) | GI₅₀ | 0.43 | alphasense.com |

| Chalcone-Pyrrole (5c) | UO-31 (Renal) | GI₅₀ | 0.54 | alphasense.com |

| 5-amino-4-(1,3-benzothyazol-2-yn)-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrole-3-one (D1) | Malignant Cells | Induces apoptosis | researchgate.net |

The biological effects of pyrrol-3-one scaffolds are frequently traced to their ability to inhibit key cellular enzymes involved in disease progression.

Topoisomerase II (Topo II): Certain pyrrole derivatives function as catalytic inhibitors of Topo II, an essential enzyme in DNA replication and organization. researchgate.net A series of 1,3-benzoazolyl-substituted pyrrolo[2,3-b]pyrazine derivatives were shown to significantly inhibit Topo II activity. researchgate.net Their mechanism is proposed to involve blocking the ATP binding site of the enzyme rather than intercalating with DNA. researchgate.net This inhibition of Topo II can lead to the induction of apoptosis in cancer cells. researchgate.netnih.gov

Histone Deacetylase (HDAC): Pyrrole-containing structures, particularly aroyl-pyrrolyl-hydroxy-amides (APHAs), have been identified as potent HDAC inhibitors. mdpi.com These compounds are active at sub-micromolar levels against both class I (HDAC1) and class II (HDAC4, HDAC6) deacetylases. alphasense.commdpi.com By inhibiting HDACs, these derivatives can restore the expression of growth-suppressing genes, leading to decreased viability of cancer cells and cell-cycle arrest. mdpi.com

Cytosolic Phospholipase A2α (cPLA₂α): A series of 3-pyrrol-3-yl-3H-isobenzofuran-1-ones have been synthesized and evaluated as inhibitors of human cPLA₂α, an enzyme linked to inflammatory processes. sioc-journal.cn The most potent derivative in one study demonstrated an IC₅₀ value of 0.7 µM in a cell-based assay. sioc-journal.cn

Sortase A (SrtA): This enzyme is a virulence factor in Gram-positive bacteria, such as Staphylococcus aureus, responsible for anchoring surface proteins to the cell wall. Pyrrole derivatives have been identified as SrtA inhibitors. For example, (4,5-dichloro-1H-pyrrol-2-yl)-[2,4-dihydroxy-3-(4-methyl-pentyl)-phenyl]-methanone inhibited SrtA with an IC₅₀ value of 47 µM. Inhibition of SrtA can disrupt bacterial biofilm formation, representing a promising anti-virulence strategy.

| Compound Class | Target Enzyme | Activity Metric | Reported Value | Source |

|---|---|---|---|---|

| 1,3-Benzoazolyl-substituted pyrrolo[2,3-b]pyrazines | Topoisomerase II | Significant inhibition in DNA relaxation assay | researchgate.net | |

| Aroyl-pyrrolyl-hydroxy-amides (APHAs) | HDAC1 | Significant inhibition at 5 µM | mdpi.com | |

| Aroyl-pyrrolyl-hydroxy-amides (APHAs) | HDAC4 | High efficacy by specific derivatives | mdpi.com | |

| 3-pyrrol-3-yl-3H-isobenzofuran-1-ones | cPLA₂α | IC₅₀ | 0.7 µM (cellular assay) | sioc-journal.cn |

| (4,5-dichloro-1H-pyrrol-2-yl)-[2,4-dihydroxy-3-(4-methyl-pentyl)-phenyl]-methanone | Sortase A | IC₅₀ | 47 µM |

A significant mechanism of antimicrobial resistance is the overexpression of efflux pumps, which expel antibiotics from bacterial cells. Pyrrole derivatives have been identified as efflux pump inhibitors (EPIs), particularly targeting the RND (Resistance-Nodulation-Division) family of transporters in multidrug-resistant bacteria like E. coli and P. aeruginosa. By inhibiting these pumps, pyrrole compounds can restore the susceptibility of resistant bacteria to existing antibiotics. Studies have shown that the combination of a pyrrole-based EPI with an antibiotic like ciprofloxacin (B1669076) leads to a significant reduction in bacterial burden in preclinical models. This approach not only enhances antibiotic efficacy but can also attenuate bacterial virulence and reduce the formation of biofilms.

Identification of Biological Targets and Proposed Modes of Action

Research into pyrrol-3-one scaffolds has identified several key biological targets and elucidated their modes of action. In cancer therapeutics, beyond the enzyme inhibition detailed above, these compounds are known to target critical signaling pathways.

Receptor Tyrosine Kinases (RTKs): Derivatives such as 5-amino-4-(1,3-benzothyazol-2-yn)-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrole-3-one have been synthesized as inhibitors of protein kinases including EGFR and VEGFR, which are crucial for tumor growth and angiogenesis. researchgate.net These compounds act as competitive inhibitors, forming stable complexes with the kinases. researchgate.net

Microtubule Polymerization: The pyrrole framework is a component of agents that target microtubule polymerization, a validated strategy in cancer therapy.

The primary mode of action for the anticancer effects of many pyrrol-3-one derivatives is the induction of apoptosis (programmed cell death). researchgate.netresearchgate.net This is often achieved by disrupting the mitochondrial membrane potential, activating caspases (like caspase-3 and -7), and downregulating anti-apoptotic proteins such as Bcl-2. nih.gov Furthermore, these compounds can cause cell cycle arrest, typically at the G2/M or G0/G1 interphase, preventing cancer cells from proliferating. nih.govmdpi.com In the context of antimicrobial activity, the mode of action is often linked to the inhibition of essential bacterial enzymes like Sortase A or the disruption of resistance mechanisms via efflux pump inhibition.

Structure-Activity Relationship (SAR) Studies for Biological Activity Optimization

The optimization of pyrrol-3-one scaffolds for enhanced biological activity is heavily reliant on Structure-Activity Relationship (SAR) studies. These investigations reveal how specific chemical modifications influence potency and selectivity.

For antiproliferative activity , SAR studies on pyrrolo[2,3-d]pyrimidines revealed that condensed pyrimidinones (B12756618) featuring an azepine ring demonstrated selective and superior antitumor effects on the HT-29 colon cancer cell line. mdpi.com The presence of a bromine substituent at the C-4 position of a phenyl ring further enhanced this activity. mdpi.com

In the development of Topo II inhibitors , the importance of the alkylamino side chain and the benzoazolyl group has been highlighted. researchgate.net Modifications to these moieties significantly impact the inhibitory activity.

For HDAC inhibitors , the core structure generally consists of a zinc-chelating group, a linear hydrophobic chain, and an external "cap" region. mdpi.com SAR studies on pyrrole-based inhibitors have explored replacing benzene (B151609) rings with other aromatic or aliphatic rings and adding substituents to the linker chain to modulate potency and selectivity against different HDAC isoforms. mdpi.com

Regarding Sortase A inhibitors , the inclusion of a phenyl ring within the peptidomimetic inhibitor structure appears to be key for achieving an inhibitory effect on the growth and biofilm formation of S. aureus.

Finally, in the context of efflux pump inhibitors , medicinal chemistry efforts have expanded the SAR knowledge for various scaffolds. For pyrazolobenzothiazine derivatives, iterative design and synthesis have identified that specific substitutions are crucial for potent synergy with antibiotics against resistant bacterial strains.

Exploration of Pyrrol-3-one Derivatives as Diagnostic Probes

While the pyrrole scaffold is a versatile component in the design of bioactive compounds, specific literature detailing 2-Methyl-3H-pyrrol-3-one derivatives as diagnostic probes for gasotransmitters like hydrogen sulfide (B99878) (H₂S) is limited. However, the broader class of pyrrole derivatives has been successfully developed into fluorescent probes for other biological analytes, demonstrating the potential of this chemical framework in diagnostics.

For example, a new fluorescent probe based on a pyrroloquinoline structure, PQP-1 , was synthesized for the selective detection of lysine (B10760008). This probe exhibited a strong fluorescence enhancement upon binding to lysine, with high selectivity over other amino acids and a low detection limit, enabling its use for imaging lysine in living cells. Similarly, other pyrrole-based structures have been engineered to create fluorescent probes that respond to specific ions or molecules through mechanisms like fluorine-triggered cascade reactions.

In a related but distinct application, conjugated polymers incorporating pyrrole, such as polypyrrole, have been used to fabricate nanocomposite thin-film sensors for the detection of H₂S gas in non-biological settings. sioc-journal.cn These sensors show high sensitivity and rapid response times, highlighting the utility of the pyrrole motif in molecular recognition and signaling, which are fundamental principles in the design of diagnostic probes. sioc-journal.cn

Future Directions and Emerging Research Avenues for 2 Methyl 3h Pyrrol 3 One

Development of Novel and Efficient Synthetic Methodologies

The synthesis of pyrrole (B145914) derivatives has been a subject of intense research for over a century, with classic methods like the Paal-Knorr, Hantzsch, and Huisgen reactions being continuously refined. nih.govbenthamdirect.com Modern organic synthesis, however, demands more efficient, environmentally benign, and versatile methodologies. For 2-Methyl-3H-pyrrol-3-one and its derivatives, future synthetic efforts are likely to concentrate on several key areas:

Multicomponent Reactions (MCRs): MCRs offer a powerful tool for the rapid assembly of complex molecules from simple starting materials in a single step, enhancing synthetic efficiency and atom economy. semanticscholar.orgresearchgate.net The development of novel MCRs to construct the this compound core with diverse substitutions is a promising avenue. For instance, a one-pot, three-component reaction involving α-hydroxyketones, 3-oxobutanenitrile, and anilines has been shown to be an efficient route to functionalized pyrroles. nih.gov Adapting such strategies could provide streamlined access to a library of this compound analogs.

Green Chemistry Approaches: The principles of green chemistry are increasingly influencing synthetic route design. benthamdirect.com For pyrrol-3-one synthesis, this translates to the use of environmentally friendly solvents (like water or ionic liquids), catalyst- and solvent-free conditions, and energy-efficient methods like microwave irradiation. benthamdirect.comuctm.edu For example, an uncatalyzed Paal-Knorr reaction has been successfully performed in boiling water. nih.gov Microwave-assisted synthesis has also been shown to produce higher yields of pyrrole derivatives in shorter reaction times compared to conventional heating. nih.gov

Novel Catalytic Systems: The exploration of new catalysts is crucial for developing milder and more selective synthetic methods. This includes the use of metal catalysts, such as copper and iridium, as well as organocatalysts. nih.govbenthamdirect.com Photoinduced Hantzsch-type reactions using an iridium catalyst represent a modern approach to pyrrole synthesis. nih.gov

Continuous Flow Synthesis: Continuous flow chemistry offers advantages in terms of safety, scalability, and reaction control. A one-step continuous flow synthesis of pyrrole-3-carboxylic acids has been reported, demonstrating the potential of this technology for the efficient production of pyrrol-3-one building blocks. syrris.com

A summary of emerging synthetic approaches is presented in the table below.

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Multicomponent Reactions | Single-step synthesis from multiple starting materials. | Rapid generation of diverse derivatives, high atom economy. semanticscholar.orgresearchgate.net |

| Green Chemistry | Use of benign solvents, catalyst-free conditions, microwave irradiation. | Reduced environmental impact, improved safety and efficiency. benthamdirect.comuctm.edu |

| Novel Catalysis | Employment of new metal- or organo-catalysts. | Milder reaction conditions, enhanced selectivity. nih.govbenthamdirect.com |

| Continuous Flow | Automated microreactor-based synthesis. | Improved safety, scalability, and process control. syrris.com |

Advanced Computational Design and Prediction of Novel Pyrrol-3-one Based Compounds

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. nih.gov For the this compound scaffold, these in silico methods can accelerate the design and prediction of novel compounds with desired properties.

Structure-Based and Ligand-Based Drug Design: By understanding the structural requirements for binding to a specific biological target, new pyrrol-3-one derivatives can be rationally designed. nih.gov Techniques like quantitative structure-activity relationship (QSAR) modeling can identify key structural features that correlate with biological activity, guiding the synthesis of more potent compounds. ijpsonline.com For example, a molecular modeling study on pyrrolo[3,4-c]quinoline-1,3-diones as caspase-3 inhibitors helped to elucidate the structural requirements for their activity. ijpsonline.com

Molecular Docking and Dynamics Simulations: These computational tools allow for the prediction of how a molecule will bind to a protein target and the stability of the resulting complex. researchgate.net This information is crucial for prioritizing synthetic candidates and understanding their mechanism of action at the molecular level. mdpi.com Molecular dynamics simulations have been used to analyze the stability of protein-ligand complexes involving pyrrole-fused pyrimidine (B1678525) derivatives targeting the InhA enzyme. nih.govresearchgate.net

ADMET Prediction: The prediction of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is a critical step in the drug development process. In silico ADMET profiling can help to identify potential liabilities early on, reducing the attrition rate of drug candidates in later stages of development. researchgate.net

Quantum Mechanical Modeling: Quantum mechanical calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of pyrrol-3-one derivatives. researchgate.net This information can be used to understand reaction mechanisms and to predict the properties of novel materials.

Broadening the Scope of Biological Applications and Target Identification

Pyrrole-based compounds are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govnih.gov Future research on this compound derivatives is expected to expand upon these activities and to identify novel therapeutic targets.

Anticancer Activity: Many pyrrole derivatives have shown potent anticancer activity by targeting various cellular pathways. nih.govnih.gov For instance, Sunitinib, a pyrrole-containing drug, is a multi-targeted tyrosine kinase inhibitor used in cancer therapy. researchgate.net Future research could focus on designing this compound analogs that target specific kinases or other proteins involved in cancer progression. nih.gov

Antimicrobial and Antiviral Activity: The pyrrole scaffold is present in a number of natural and synthetic compounds with antimicrobial and antiviral properties. nih.govnih.gov The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. mdpi.com Pyrrolo[3,4-c]pyridine derivatives have been investigated for their antiviral activity against HIV-1 integrase. mdpi.com

Neurodegenerative Diseases: Some pyrrole derivatives are being explored for their potential in treating neurodegenerative diseases like Alzheimer's. nih.gov This includes the design of multi-target agents that can, for example, inhibit both monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). nih.govmdpi.com

Target Identification: A crucial aspect of drug discovery is the identification of the specific molecular target responsible for a compound's biological activity. nih.gov Modern chemical biology techniques, such as proteomics and genetic screening, can be employed to elucidate the mechanism of action of novel this compound derivatives.

A table summarizing the biological activities and potential targets of pyrrole derivatives is provided below.

| Biological Activity | Potential Molecular Targets |

| Anticancer | Receptor Tyrosine Kinases (e.g., EGFR), Microtubules, Bcl-2 family members. nih.gov |

| Antimicrobial | Enoyl-Acyl Carrier Protein Reductase (InhA). mdpi.com |

| Antiviral | HIV-1 Integrase. mdpi.com |

| Neurodegenerative | Monoamine Oxidase B (MAO-B), Acetylcholinesterase (AChE). nih.govmdpi.com |

Integration of Pyrrol-3-one Units into Supramolecular Assemblies and Functional Materials

The unique electronic and structural properties of the pyrrole ring make it an attractive building block for the construction of supramolecular assemblies and functional materials. nih.gov The incorporation of the this compound unit could lead to novel materials with interesting properties and applications.

Conducting Polymers: Polypyrrole is a well-known conducting polymer. The functionalization of the pyrrole monomer with a this compound moiety could be used to tune the electronic and physical properties of the resulting polymer. researchgate.net

Porous Organic Polymers (POPs) and Metal-Organic Frameworks (MOFs): POPs and MOFs are classes of porous materials with high surface areas and tunable properties, making them suitable for applications in gas storage, separation, and catalysis. researchgate.netrsc.org The incorporation of pyrrol-3-one units into the organic linkers used to construct these frameworks could introduce new functionalities and enhance their performance. mdpi.com

Molecular Scaffolds for Mimicking Biomolecules: The pyrrolin-4-one scaffold, a tautomer of hydroxypyrrole, has been shown to mimic beta-sheet/beta-strand conformations and can self-assemble into helical structures. nih.gov This suggests that this compound derivatives could be used as privileged scaffolds for the design of non-peptide mimics of biomolecules.

The continued exploration of this compound and its derivatives holds significant promise for the advancement of medicinal chemistry and materials science. By leveraging novel synthetic methodologies, advanced computational tools, and a deeper understanding of its biological and material properties, researchers can unlock the full potential of this versatile heterocyclic scaffold.

Q & A

Q. What are the optimal synthetic routes for 2-methyl-3H-pyrrol-3-one, and how do reaction conditions influence yield?

The synthesis of this compound derivatives often involves cyclization reactions or modifications of pyrrole precursors. For example, analogous pyrrole derivatives have been synthesized using acid-catalyzed cyclization of aminoacetylenic ketones, with yields varying significantly based on solvent choice, temperature, and catalysts . Key steps include:

- Reagent selection : Use of chlorinated solvents (e.g., chloroform) for improved solubility of intermediates.

- Temperature control : Reactions conducted at 60–80°C to balance reaction rate and side-product formation.

- Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) to isolate pure products.

Yields for related compounds range from 28% to 58%, emphasizing the need for iterative optimization .

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

Structural confirmation relies on multimodal spectroscopic analysis:

- 1H/13C NMR : Assign methyl groups (δ 2.1–2.5 ppm) and carbonyl signals (δ 160–180 ppm). For example, 3H-pyrrol-3-one derivatives show distinct deshielded protons adjacent to the ketone group .

- IR spectroscopy : Confirm the presence of C=O stretching vibrations (~1750 cm⁻¹) and N–H bonds (~3300 cm⁻¹) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulas, with fragmentation patterns aiding in structural elucidation . Cross-validation across techniques is critical to resolve ambiguities.

Advanced Research Questions

Q. How can researchers address contradictory data in the biological activity of this compound derivatives?

Discrepancies in bioactivity data (e.g., varying IC₅₀ values in anticancer assays) may arise from:

- Experimental design : Differences in cell lines, incubation times, or solvent controls (e.g., DMSO concentration affecting viability assays).

- Compound stability : Hydrolytic degradation in aqueous media, monitored via HPLC or stability studies under physiological conditions .

- Statistical rigor : Replicate experiments (n ≥ 3) and use ANOVA to assess significance. For example, tubulin polymerization inhibitors derived from pyrroles showed activity variability requiring dose-response validation .

Q. What strategies enhance the bioavailability of this compound-based drug candidates?

Bioavailability optimization involves:

- Structural modifications : Introducing hydrophilic groups (e.g., hydroxyl or amine substituents) to improve solubility. Derivatives with 3,4,5-trimethoxyphenyl groups demonstrated enhanced membrane permeability in vitro .

- Prodrug design : Masking ketone groups as ester or amide prodrugs to bypass metabolic degradation.

- In silico modeling : Use tools like SwissADME to predict logP and solubility, guiding synthetic priorities .

Q. How do substituent positions on the pyrrole ring affect the compound’s mechanism of action?

Substituent effects are studied via:

- Structure-activity relationship (SAR) : Methyl groups at the 2-position enhance tubulin binding affinity, while electron-withdrawing groups (e.g., nitro) reduce activity .

- Computational docking : Molecular dynamics simulations reveal interactions with target proteins (e.g., β-tubulin pockets). For example, this compound derivatives showed hydrogen bonding with Thr179 in tubulin .

- Kinetic assays : Time-dependent inhibition studies to differentiate reversible vs. irreversible binding modes.

Q. What are the common pitfalls in scaling up this compound synthesis, and how can they be mitigated?

Scaling challenges include:

- Exothermic reactions : Use jacketed reactors with precise temperature control to avoid runaway reactions.

- Low yields : Optimize stoichiometry of reagents (e.g., 1.2 equivalents of methylating agents) and switch to flow chemistry for reproducibility .

- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/hexane mixtures) for large-scale batches .

Methodological Frameworks

Q. How should researchers design assays to evaluate the antimicrobial potential of this compound analogs?

- In vitro testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .

- Synergy studies : Check interactions with existing antibiotics via checkerboard assays to identify combinatorial effects.

- Resistance profiling : Serial passaging in sub-inhibitory concentrations to assess resistance development.

Q. What advanced techniques resolve crystallographic ambiguities in this compound derivatives?

- X-ray crystallography : Co-crystallize with heavy atoms (e.g., bromine-substituted analogs) for phase determination.

- Powder XRD : Compare experimental patterns with simulated data from single-crystal structures to confirm purity .

- Solid-state NMR : Resolve dynamic disorder in methyl group orientations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.